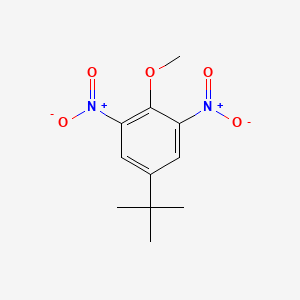

4-tert-Butyl-2,6-dinitroanisole

Description

Contextualization within Modern Chemical Science

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are a cornerstone of modern chemical science. The introduction of nitro groups significantly influences the electronic properties of the aromatic system, rendering them useful in a wide array of applications. Within this class of molecules, 4-tert-Butyl-2,6-dinitroanisole emerges as a compound of interest due to its specific substitution pattern, which imparts unique chemical characteristics. This compound is a derivative of anisole (B1667542) (methoxybenzene) and features a bulky tert-butyl group and two nitro groups strategically positioned on the benzene (B151609) ring.

The study of such polysubstituted nitroaromatic compounds is crucial for advancing our understanding of structure-property relationships. The interplay between the electron-donating methoxy (B1213986) group, the sterically demanding tert-butyl group, and the electron-withdrawing nitro groups creates a complex electronic and steric environment. This complexity makes this compound a valuable subject for research in physical organic chemistry, particularly in studies of reaction mechanisms and kinetics.

Significance in Specialized Chemical Applications

The primary significance of this compound lies in its role as a versatile building block and intermediate in organic synthesis. biosynth.com Its unique structural features allow for its use in the creation of more complex molecules. biosynth.com The presence of the nitro groups provides reactive sites for a variety of chemical transformations, including reduction to amino groups, which are key functionalities in many target molecules.

While research into the full range of its applications is ongoing, this compound is recognized for its utility in the production of specialty chemicals and for research purposes. biosynth.com Its structured substitution pattern allows for regioselective reactions, making it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures.

A documented synthesis of this compound involves the nitration of 4-tert-butylanisole (B1294814). In a specific method, 3 grams of 4-tert-butylanisole are dissolved in 100 ml of acetonitrile (B52724) and cooled to -30°C. The solution is then treated with 6.1 grams of nitronium tetrafluoroborate (B81430). The reaction mixture is allowed to warm to -15°C over an hour, then re-cooled to -30°C before an additional 1.0 gram of nitronium tetrafluoroborate is added and stirred for 30 minutes. Following workup, this process yields 3.75 grams (81% of theory) of the desired product. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 77055-30-2 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄N₂O₅ | sigmaaldrich.com |

| Molecular Weight | 254.24 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 97-101 °C | sigmaaldrich.comcookechem.com |

| Assay | 98% | sigmaaldrich.com |

Table 2: Compound Identification Data

| Identifier | Value | Reference |

|---|---|---|

| InChI | 1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3 | sigmaaldrich.com |

| InChI Key | OPKICKIJGJZVTG-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | COc1c(cc(cc1N+=O)C(C)(C)C)N+=O | sigmaaldrich.com |

| MDL Number | MFCD00185596 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methoxy-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKICKIJGJZVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401253 | |

| Record name | 4-tert-Butyl-2,6-dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77055-30-2 | |

| Record name | 4-tert-Butyl-2,6-dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 2,6 Dinitroanisole

Established Chemical Synthesis Routes for 4-tert-Butyl-2,6-dinitroanisole

Established methods for the synthesis of this compound primarily rely on the nitration of suitable precursors, such as substituted anilines or anisoles. These routes are foundational in organic synthesis and provide reliable pathways to the target molecule.

Synthesis from Precursor Anilines/Anisoles (e.g., 4-tert-Butylanisole)

A direct and effective method for the preparation of this compound involves the di-nitration of 4-tert-butylanisole (B1294814). In a documented procedure, 4-tert-butylanisole is dissolved in acetonitrile (B52724) and cooled to a low temperature, typically around -30°C. Nitronium tetrafluoroborate (B81430) is then added portion-wise as the nitrating agent. The reaction mixture is allowed to warm slightly before being cooled again for the addition of more nitrating agent to ensure the completion of the di-nitration. Following the reaction, an aqueous workup with sodium hydrogen carbonate solution is performed, and the product is extracted with ethyl acetate. Purification by crystallization from a solvent like isopropanol (B130326) yields the desired this compound. chemicalbook.com

An alternative and well-documented pathway to a precursor of the target molecule begins with 4-tert-butylphenol. This starting material can be subjected to nitration using a mixture of nitric acid in acetic acid. This reaction yields 4-tert-butyl-2,6-dinitrophenol (B1265405). This dinitrophenol can then, in a subsequent step, be methylated to form the final product, this compound. A general and widely used method for the methylation of phenols is the use of dimethyl sulfate (B86663) in the presence of a base. nih.govresearchgate.net This two-step approach, starting from 4-tert-butylphenol, offers another viable route to the target compound.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the regioselectivity of the desired 2,6-dinitro product, while minimizing the formation of other isomers. In the direct nitration of 4-tert-butylanisole, precise temperature control is a key parameter. The reaction is initiated at a very low temperature (-30°C) to control the exothermic nature of the nitration and to influence the regioselectivity. chemicalbook.com The gradual addition of the nitrating agent, nitronium tetrafluoroborate, also plays a role in managing the reaction rate and preventing over-nitration or side reactions.

The choice of solvent and the work-up procedure are also critical for obtaining a high yield of the pure product. Acetonitrile is used as the solvent in the described synthesis, and the reaction is quenched with a basic solution of sodium hydrogen carbonate to neutralize the acidic byproducts. chemicalbook.com The purification method, specifically recrystallization from isopropanol, is essential for isolating the this compound from any remaining starting material or isomeric impurities. The reported yield for this optimized process is a significant 81%. chemicalbook.com

| Parameter | Condition | Purpose |

| Starting Material | 4-tert-Butylanisole | Direct precursor to the target molecule. |

| Nitrating Agent | Nitronium tetrafluoroborate | Provides the electrophilic nitronium ion for aromatic nitration. |

| Solvent | Acetonitrile | Dissolves reactants and facilitates the reaction. |

| Temperature | -30°C to -15°C | Controls reaction rate and improves selectivity. |

| Work-up | Aqueous sodium hydrogen carbonate | Neutralizes acid and quenches the reaction. |

| Purification | Crystallization from isopropanol | Isolates and purifies the final product. |

| Reported Yield | 81% |

Investigation of Novel Synthetic Approaches for this compound

The exploration of novel synthetic methodologies aims to improve upon established routes by offering enhanced safety, efficiency, and control over the reaction. For a compound like this compound, this includes the application of modern synthetic technologies and the development of highly selective reaction strategies.

Exploration of Flow Chemistry Applications in Synthesis

Flow chemistry is emerging as a powerful tool for conducting highly exothermic and potentially hazardous reactions like nitration in a safer and more controlled manner. While a specific flow chemistry process for the synthesis of this compound has not been detailed in the reviewed literature, the synthesis of the related compound 2,4-dinitroanisole (B92663) (DNAN) has been successfully demonstrated using a flow reactor system. This suggests that a similar approach could be developed for the target molecule. The benefits of flow chemistry for nitration reactions include superior heat and mass transfer, which can lead to improved reaction control, higher yields, and enhanced safety profiles by minimizing the volume of hazardous reagents at any given time. The challenge in adapting this technology would be to fine-tune the reactor design, residence time, and reagent mixing to achieve the desired regioselectivity for the 2,6-dinitro isomer.

Stereoselective and Regioselective Synthesis Strategies

The regioselective synthesis of this compound is a significant challenge due to the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group is an activating ortho-, para-director, while the bulky tert-butyl group is also an ortho-, para-director. To achieve di-nitration at the positions ortho to the methoxy group and meta to the tert-butyl group, careful control of the reaction conditions is necessary.

The issue of regioselectivity is highlighted by research on the synthesis of a related compound, 4-tert-butyl-2,6-dinitrobenzaldehyde, where a reported method was found to produce the 3,5-dinitro isomer instead. nih.govcolab.ws This underscores the importance of rigorous structural characterization and the need for synthetic methods that can precisely control the position of the incoming nitro groups. The use of specific catalysts or directing groups could be a potential strategy to enhance the regioselectivity of the nitration of 4-tert-butylanisole. For instance, the use of tert-butyl nitrite (B80452) has been shown to be effective for the regioselective nitration of certain N-alkyl anilines under mild conditions. nih.gov Further research could explore similar approaches to favor the formation of the 2,6-dinitro isomer of 4-tert-butylanisole.

Derivatization Strategies for this compound and Related Structures

The chemical modification of this compound can lead to a variety of new compounds with potentially interesting properties. Derivatization can target the nitro groups, the aromatic ring, or the methoxy group.

Based on the known reactivity of related dinitroaromatic compounds, such as 2,4-dinitroanisole (DNAN), several derivatization strategies can be proposed for this compound. The nitro groups are susceptible to reduction under various conditions. For example, treatment with iron in acetic acid can reduce the nitro groups to amines, which would yield 2,6-diamino-4-tert-butylanisole. wikipedia.org This transformation opens up a wide field of further derivatization through reactions of the newly formed amino groups.

Molecular Structure Elucidation and Spectroscopic Characterization of 4 Tert Butyl 2,6 Dinitroanisole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and chemical environment of each atom can be mapped.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-tert-Butyl-2,6-dinitroanisole will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The aromatic carbons will have characteristic chemical shifts. The carbon atom attached to the methoxy (B1213986) group (C-1) and the carbons bearing the nitro groups (C-2 and C-6) are expected to be the most downfield due to the strong deshielding effects of the oxygen and nitro functionalities. The carbon atom substituted with the tert-butyl group (C-4) and the two equivalent aromatic carbons (C-3 and C-5) will appear at slightly more upfield positions.

The carbon of the methoxy group will have a chemical shift typical for an sp³ hybridized carbon attached to an oxygen atom. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will also show characteristic signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-OCH₃) | 155 - 160 |

| C-2, C-6 (Ar-NO₂) | 138 - 142 |

| C-4 (Ar-C(CH₃)₃) | 145 - 150 |

| C-3, C-5 (Ar-H) | 120 - 125 |

| -OCH₃ | 55 - 60 |

| -C (CH₃)₃ | 34 - 38 |

| -C(CH₃ )₃ | 30 - 33 |

Note: The predicted chemical shifts are based on data from structurally similar compounds and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques for Structural Confirmation

A COSY spectrum would reveal correlations between coupled protons. However, in the case of this compound, the aromatic protons are expected to be a singlet, and thus no cross-peaks would be observed in the aromatic region. Similarly, the methoxy and tert-butyl protons are also singlets and would not show COSY correlations.

An HSQC experiment would be more informative, as it correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms. For instance, the aromatic proton singlet would show a correlation to the C-3/C-5 carbon signal in the HSQC spectrum. The methoxy proton singlet would correlate with the methoxy carbon signal, and the tert-butyl proton singlet would correlate with the methyl carbon signal of the tert-butyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the various functional groups. Analysis of related compounds, such as 2,4-dinitroanisole (B92663), provides a basis for assigning these bands.

The most prominent features in the IR spectrum would be the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂). These typically appear as two strong bands in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected to be observed around 3100 cm⁻¹. The C-O stretching of the anisole (B1667542) moiety would likely produce a strong band in the 1250-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tert-butyl and methoxy groups would appear in the 2850-3000 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3100 | Aromatic C-H Stretching |

| 2850 - 3000 | Aliphatic C-H Stretching |

| 1520 - 1560 | Asymmetric NO₂ Stretching |

| 1340 - 1370 | Symmetric NO₂ Stretching |

| 1250 - 1300 | Aryl-O-CH₃ Stretching |

| ~ 1600 | Aromatic C=C Stretching |

Note: The predicted absorption bands are based on data from structurally similar compounds.

Raman Spectroscopic Characterization

The symmetric stretching vibration of the nitro groups, which is often weaker in the IR spectrum, is expected to give a strong signal in the Raman spectrum. The aromatic ring breathing vibrations would also be prominent. The C-C stretching of the tert-butyl group would also be observable.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a critical analytical technique for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. While literature specifically detailing a comprehensive HRMS fragmentation analysis of this compound is not extensively available in public databases, the expected accurate mass can be calculated based on its molecular formula, C₁₁H₁₄N₂O₅.

The theoretical monoisotopic mass of this compound is 254.0903 g/mol . An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical figure, typically within a few parts per million (ppm), thus confirming the elemental composition.

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass. The fragmentation pattern, induced by techniques such as collision-induced dissociation (CID), would provide valuable structural information. While specific experimental fragmentation data for this compound is not readily published, general fragmentation pathways for nitroaromatic compounds can be inferred. These would likely involve the loss of nitro groups (NO₂), the methoxy group (OCH₃), and fragmentation of the tert-butyl group.

| Theoretical Mass Data | |

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Theoretical Monoisotopic Mass | 254.0903 g/mol |

| Theoretical Average Mass | 254.242 g/mol |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

Detailed single-crystal X-ray diffraction data for this compound is not widely reported in publicly accessible crystallographic databases. A comprehensive study would involve growing a suitable single crystal of the compound and analyzing it using a diffractometer. The resulting data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise atomic coordinates of each atom in the crystal lattice. This information unequivocally defines the molecular structure in the solid state.

Without a complete crystal structure, a definitive analysis of the intermolecular and intramolecular interactions for this compound remains speculative. However, based on its molecular structure, certain interactions can be anticipated.

Intramolecularly, steric hindrance between the bulky tert-butyl group and the adjacent nitro group, as well as between the methoxy group and its neighboring nitro group, would likely force the nitro groups out of the plane of the benzene (B151609) ring.

Intermolecularly, while the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds could potentially form between the methyl or tert-butyl hydrogens and the oxygen atoms of the nitro groups of neighboring molecules. The aromatic rings could also participate in π-π stacking interactions, which are common in nitroaromatic compounds and contribute to the stability of the crystal lattice. The specific nature and geometry of these interactions, however, can only be confirmed through a detailed crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2,6 Dinitroanisole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. scholarsresearchlibrary.com By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and a host of other properties that govern chemical behavior. For 4-tert-Butyl-2,6-dinitroanisole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), provide a detailed picture of its electronic landscape. scholarsresearchlibrary.comnih.gov

Geometry Optimization and Conformational Analysis

The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Key structural features of interest include the orientation of the methoxy (B1213986) (-OCH₃) and tert-butyl groups relative to the benzene (B151609) ring, as well as the twisting of the two nitro (-NO₂) groups. Steric hindrance between the bulky tert-butyl group and the adjacent nitro group, as well as between the methoxy group and the other nitro group, is expected to cause the nitro groups to rotate out of the plane of the benzene ring. This out-of-plane rotation can have significant effects on the electronic properties of the molecule.

Conformational analysis would involve rotating key bonds, such as the C-O bond of the methoxy group and the C-C bond of the tert-butyl group, to identify different stable conformers and the energy barriers between them. The results of such an analysis are crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N (nitro) bond length | ~1.45 - 1.48 Å |

| N-O (nitro) bond length | ~1.22 - 1.25 Å |

| C-O (methoxy) bond length | ~1.35 - 1.38 Å |

| O-CH₃ (methoxy) bond length | ~1.42 - 1.45 Å |

| C-C (tert-butyl) bond length | ~1.53 - 1.56 Å |

| O-N-O bond angle | ~123° - 126° |

| C-N-O dihedral angle | Variable, indicating out-of-plane twisting |

Note: These are typical expected values based on calculations of similar nitroaromatic compounds. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO, LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.netmasterorganicchemistry.com

For this compound, the HOMO is expected to be localized primarily on the anisole (B1667542) moiety, specifically the oxygen atom and the aromatic ring, which are electron-rich. The LUMO, on the other hand, is anticipated to be predominantly located on the nitro groups, which are strong electron-withdrawing groups.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. irjweb.com The presence of the two nitro groups is expected to significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap for this compound, characteristic of many nitroaromatic compounds.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -7.0 to -8.0 |

| LUMO Energy | ~ -3.0 to -4.0 |

| HOMO-LUMO Gap | ~ 3.0 to 5.0 |

Note: These are estimated values based on typical DFT calculations for dinitroaromatic compounds.

Electrostatic Potential Surface and Mulliken Charge Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would show a high negative potential around the oxygen atoms of the nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring and the methoxy oxygen would also exhibit some negative potential. Conversely, the areas around the hydrogen atoms and the nitro-substituted carbons of the aromatic ring would likely show a positive potential.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule. This analysis would confirm the qualitative picture provided by the MEP, showing significant negative charges on the oxygen atoms of the nitro groups and the methoxy oxygen, and positive charges on the nitrogen atoms and the carbon atoms attached to the nitro groups. researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, these predictions can include:

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) helps in the identification of characteristic functional groups and their vibrational modes. For instance, the symmetric and asymmetric stretching frequencies of the nitro groups would be prominent features.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The predicted shifts would be influenced by the electron-donating methoxy and tert-butyl groups and the electron-withdrawing nitro groups.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum of the molecule. researchgate.net The calculations would reveal the energies of the electronic transitions and their corresponding oscillator strengths, providing insight into the molecule's color and photophysical properties.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system, including the molecule's interactions with its environment. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.

Investigation of Molecular Behavior in Various Environments

MD simulations of this compound can be performed in different environments to understand its behavior under various conditions.

In Vacuum: A simulation in a vacuum would reveal the intrinsic dynamics of the molecule, such as the flexibility of the methoxy and tert-butyl groups and the rotational motion of the nitro groups, without the influence of solvent molecules.

In Solution: Simulating the molecule in a solvent, such as water or an organic solvent, provides insights into solvation effects. Key aspects to investigate include the formation of hydrogen bonds between the nitro groups and water molecules, the orientation of solvent molecules around the solute, and the calculation of the solvation free energy. The behavior of the molecule at the interface of two immiscible solvents could also be explored. For instance, studies on similar molecules like 2,4-dinitroanisole (B92663) have been conducted to understand their behavior in different environments. nih.govacs.org

In a Crystal Lattice: For solid-state properties, MD simulations can be used to study the packing of molecules in a crystal, the intermolecular interactions (such as van der Waals forces and potential weak hydrogen bonds), and the vibrational dynamics of the crystal lattice. This can be particularly relevant for understanding the physical properties of the solid material.

MD simulations can provide dynamic information that complements the static picture from DFT, offering a more complete understanding of the behavior of this compound at the molecular level.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways and the identification of transition states are crucial for understanding the decomposition and reactivity of energetic materials. For nitroaromatic compounds, these investigations often focus on thermal decomposition and hydrolysis mechanisms.

In the absence of direct studies on this compound, insights can be drawn from computational work on 2,4-Dinitroanisole (DNAN). Studies on DNAN have explored its hydrolysis, a significant reaction affecting its environmental fate. rsc.org Computational modeling has identified two primary hydrolysis pathways involving nucleophilic aromatic substitution by a hydroxide (B78521) ion (OH⁻). One pathway involves an attack at the C1 position, leading to the displacement of the methoxide (B1231860) group and the formation of 2,4-dinitrophenol (B41442) (DNP). Another pathway involves the direct substitution of a nitro group. rsc.org

For DNAN, the most favorable hydrolysis pathway has been proposed to be a three-step process, highlighting the complexity of its reaction mechanisms. rsc.org These computational approaches typically employ methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD/MM) to map out the potential energy surface and calculate the activation energy barriers for different reaction coordinates. For instance, the activation barriers for nucleophilic aromatic substitution in DNAN have been calculated to be significant, with values greater than 29 kcal/mol. rsc.org

While the presence of a bulky tert-butyl group at the 4-position in this compound would sterically and electronically influence these pathways, the fundamental mechanisms of nucleophilic attack and nitro group chemistry are expected to be similar. The tert-butyl group, being electron-donating, might affect the electron density distribution on the aromatic ring, thereby altering the activation energies and preferred sites of nucleophilic attack compared to DNAN.

Quantum Chemical Studies on Energetic Properties and Stability (Generalized from similar nitroaromatics)

Quantum chemical calculations are instrumental in determining the energetic properties and thermal stability of nitroaromatic compounds. These calculations can predict key parameters such as the heat of formation, detonation velocity, and bond dissociation energies, which are critical for assessing the performance and safety of an energetic material.

Generalizing from studies on various nitroaromatic compounds, several trends can be inferred for this compound. The thermal stability of these compounds is often related to the strength of the C-NO₂ bond, which is typically the weakest bond and the initial site of decomposition. DFT calculations are commonly used to compute these bond dissociation energies.

For the related compound DNAN, it has been shown to possess higher thermal stability than the more common explosive, 2,4,6-trinitrotoluene (B92697) (TNT). This increased stability is attributed to the absence of an α-hydrogen and the presence of the less reactive -OCH₃ group. researchgate.net The thermal decomposition of DNAN is initiated by the production of highly active NO₂, leading to a cascade of further reactions. researchgate.net

The introduction of a tert-butyl group in this compound is expected to influence its energetic properties. The tert-butyl group can introduce steric hindrance, which may affect the planarity of the nitro groups relative to the benzene ring. This, in turn, can impact the molecule's stability and decomposition characteristics. Quantum chemical studies on other substituted nitroaromatics have shown a correlation between molecular descriptors derived from DFT calculations (such as molecular weight, electrophilicity index, and electron affinity) and their experimental decomposition enthalpies.

A comparative look at the properties of DNAN and TNT reveals differences in their energetic output. DNAN has a lower heat of explosion compared to TNT. researchgate.net It is plausible that this compound would also exhibit a lower energetic output than TNT, a common characteristic of dinitro-substituted aromatics compared to their trinitro counterparts.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling provides profound mechanistic insights into the reactions of nitroaromatic compounds, elucidating the step-by-step processes of their transformation. These models can reveal the formation of transient intermediates and the influence of the surrounding environment on reaction outcomes.

For DNAN, computational studies have shed light on its degradation pathways. For example, in the presence of certain bimetallic systems, the degradation of DNAN is significantly influenced by the presence of dissolved oxygen. DFT calculations have been employed to identify the preferential adsorption structures of DNAN on metal surfaces, indicating that binding occurs through the oxygen atoms of the nitro groups.

In the context of this compound, computational modeling could be used to explore how the tert-butyl group influences the stability of potential Meisenheimer intermediates and the regioselectivity of nucleophilic attack. The steric bulk of the tert-butyl group could hinder the approach of a nucleophile to the adjacent positions on the aromatic ring, potentially favoring attack at other sites. Furthermore, the electron-donating nature of the tert-butyl group would impact the charge distribution in the transition states, thereby influencing the reaction kinetics.

While direct computational modeling of this compound is needed for a definitive understanding, the extensive research on analogous compounds like DNAN provides a solid framework for predicting its chemical behavior and reaction mechanisms.

Chemical Reactivity and Transformation Pathways of 4 Tert Butyl 2,6 Dinitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring, significantly enhanced by the two powerfully electron-withdrawing nitro groups, makes 4-tert-Butyl-2,6-dinitroanisole a candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group.

Meisenheimer Complex Formation MechanismsThe archetypal SNAr mechanism proceeds via a two-step addition-elimination pathway, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For dinitroanisole compounds, attack by a nucleophile (e.g., an alkoxide or amine) at a carbon atom bearing a leaving group (like the methoxy (B1213986) group) results in a cyclohexadienyl anion intermediate where the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro groups.

In the case of this compound, a nucleophile would attack the C1 position, which is bonded to the methoxy group. The stability of the resulting Meisenheimer complex is a critical factor in the reaction's feasibility. While specific complexes for this exact molecule are not detailed in available research, related compounds like 2,4-dinitroanisole (B92663) (DNAN) are known to readily form Meisenheimer complexes with various nucleophiles. scispace.com The formation of these intermediates is a key step in substitution reactions. ebi.ac.uk

Kinetics and Thermodynamics of Nucleophilic AttackThe kinetics of SNAr reactions are influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the stability of the Meisenheimer intermediate. The rate-determining step can be either the formation of the complex or the subsequent expulsion of the leaving group. For many nitro-activated aromatic systems, the initial attack by the nucleophile to form the Meisenheimer complex is the slower, rate-limiting step.

Thermodynamically, the reaction is driven by the formation of a stable product. The presence of the two nitro groups is crucial, as they stabilize the anionic intermediate through resonance, thereby lowering the activation energy for its formation. rsc.org The bulky tert-butyl group at the para position exerts a significant steric effect, which could potentially hinder the approach of nucleophiles and influence the reaction rates compared to less substituted analogs. However, specific kinetic and thermodynamic data for nucleophilic attack on this compound are not available in the reviewed literature.

Reductive Transformation Mechanisms

The nitro groups of this compound are susceptible to reduction under various conditions, leading to a range of products such as aromatic amines and their derivatives.

Nitro Group Reduction Pathways (e.g., to aromatic amines, azo-dimers)The reduction of aromatic nitro groups typically proceeds in a stepwise manner. Each nitro group can be reduced sequentially through nitroso and hydroxylamine (B1172632) intermediates to the corresponding amino group.

Nitro → Nitroso → Hydroxylamine → Amine

Under certain conditions, particularly anaerobic, the reactive intermediates (nitroso and hydroxylamino species) can undergo condensation reactions to form dimeric products, such as azoxy, azo, and hydrazo compounds. nih.gov For the related compound 2,4-dinitroanisole (DNAN), the formation of azo and hydrazine (B178648) dimer derivatives has been observed during its biotransformation under anaerobic conditions. ebi.ac.uknih.gov This suggests that similar pathways could be possible for this compound.

Role of Electron Donors and Redox Conditions in Reductive ProcessesThe reduction of nitroaromatics requires an electron donor and is highly dependent on the redox conditions of the environment.

Chemical Reductants : Common laboratory reagents for nitro group reduction include metals (like iron, tin, or zinc) in acidic media and catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni). wikipedia.org Sulfides, such as sodium sulfide (B99878) (Na₂S), are known to be effective for the selective reduction of one nitro group in dinitro compounds. stackexchange.com

Biotic/Abiotic Environmental Reduction : In environmental settings, the reduction can be driven by microbial activity (biotransformation) or by abiotic reductants present in soil and sediment. The rate of transformation is often enhanced under anaerobic (oxygen-depleted) conditions. nih.govnih.gov For DNAN, biotransformation was found to be most rapid under anaerobic conditions with H₂ serving as a co-substrate, indicating it acted as an electron donor. ebi.ac.uk Soil organic carbon can also serve as an electron donor in these processes. nih.gov

Intermediate Product Identification in Reductive TransformationsIdentifying the transient intermediates is key to elucidating the complete reduction pathway. For the analogous compound DNAN, studies have successfully identified several key transformation products. The primary reduction products are the mono-amino derivatives, followed by the diamino product.

In studies of DNAN, the main initial product is typically 2-methoxy-5-nitroaniline (B165355) (also known as 2-amino-4-nitroanisole), resulting from the regioselective reduction of the ortho nitro group. ebi.ac.uknih.gov Further reduction yields 2,4-diaminoanisole. ebi.ac.uknih.gov Reactive intermediates like nitroso and hydroxylamino derivatives, while often short-lived, are inferred from the formation of azo dimers. nih.gov For this compound, one would expect the formation of 4-tert-butyl-2-amino-6-nitroanisole as the initial mono-reduced product, followed by 4-tert-butyl-2,6-diaminoanisole. Dimeric species would also be plausible intermediates under appropriate conditions.

Interactive Data Table: Key Transformation Products of Related Dinitroanisoles

The following table summarizes identified transformation products for the related compound 2,4-dinitroanisole (DNAN), which can serve as a model for predicting potential products from this compound.

| Precursor Compound | Transformation Condition | Intermediate/Product | Reference |

| 2,4-Dinitroanisole (DNAN) | Anaerobic Biotransformation | 2-Methoxy-5-nitroaniline (MENA) | ebi.ac.uknih.gov |

| 2,4-Dinitroanisole (DNAN) | Anaerobic Biotransformation | 2,4-Diaminoanisole (DAAN) | ebi.ac.uknih.gov |

| 2,4-Dinitroanisole (DNAN) | Anaerobic Biotransformation | Azo and Hydrazine Dimers | ebi.ac.uknih.gov |

| 2,4-Dinitroanisole (DNAN) | Reduction with Iron/Acid | 2,4-Diaminoanisole | wikipedia.org |

Oxidative Degradation Mechanisms

Advanced Oxidation Processes (AOPs) including UV/H₂O₂

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like dinitroanisoles. The UV/H₂O₂ process, in particular, has been shown to successfully degrade DNAN. stevens.edudtic.milosti.govresearchgate.net This process generates highly reactive hydroxyl radicals (•OH) upon the photolysis of hydrogen peroxide (H₂O₂), which then attack the aromatic ring. For DNAN, treatment with UV/H₂O₂ has been shown to follow pseudo-first-order kinetics, with the rate being dependent on the initial concentrations of the contaminant and the oxidizing agent. stevens.edu It is plausible that this compound would undergo a similar degradation pathway under AOP conditions.

Radical Species Involvement (e.g., Hydroxyl Radicals) in Oxidation

The primary reactive species responsible for the degradation of dinitroanisoles in AOPs is the hydroxyl radical (•OH). stevens.eduosti.gov These radicals can initiate degradation through several pathways, including addition to the aromatic ring, hydrogen abstraction from the methoxy group, or displacement of a nitro group. In the case of DNAN, the attack by hydroxyl radicals leads to the formation of various intermediates and, ultimately, mineralization to carbon dioxide, water, and inorganic nitrogen. stevens.edu The presence of a bulky tert-butyl group on the ring of this compound may sterically hinder the attack of hydroxyl radicals at certain positions, potentially influencing the distribution of reaction byproducts compared to DNAN.

Formation and Fate of Oxidative Byproducts

The oxidative degradation of DNAN via AOPs leads to the formation of several byproducts. A primary initial byproduct is 2,4-dinitrophenol (B41442), formed through the cleavage of the ether bond. osti.govnih.gov Other identified intermediates can include nitrophenols and other aromatic compounds resulting from the partial oxidation of the parent molecule. stevens.edu The complete mineralization of these byproducts to CO₂, water, and nitrate (B79036) is the ultimate goal of AOPs. stevens.edu For this compound, it is expected that 4-tert-butyl-2,6-dinitrophenol (B1265405) would be a major initial byproduct of oxidative degradation. The subsequent degradation of this and other potential byproducts would likely proceed through further oxidation and ring-cleavage reactions.

Hydrolytic Cleavage Pathways

The hydrolysis of dinitroanisoles can occur under both acidic and basic conditions, leading to the cleavage of the anisole (B1667542) moiety.

Acid-Catalyzed and Base-Catalyzed Hydrolysis Kinetics

The alkaline hydrolysis of DNAN has been studied more extensively than its acid-catalyzed counterpart. Under basic conditions, DNAN can undergo nucleophilic aromatic substitution, where a hydroxide (B78521) ion attacks the aromatic ring, leading to the displacement of the methoxy group and the formation of 2,4-dinitrophenolate. nih.govacs.orgnih.govresearchgate.netresearchgate.net The rate of this reaction is dependent on the pH and temperature. Studies on DNAN have shown that hydrolysis is insignificant under typical environmental conditions but can be accelerated at high pH. nih.govnih.gov It is anticipated that this compound would also undergo base-catalyzed hydrolysis to form 4-tert-butyl-2,6-dinitrophenol. The presence of the electron-donating tert-butyl group may slightly decrease the rate of nucleophilic attack compared to DNAN.

Mechanistic Studies of Anisole Moiety Cleavage

The cleavage of the anisole moiety in dinitroanisoles under hydrolytic conditions primarily proceeds through a nucleophilic aromatic substitution mechanism. In base-catalyzed hydrolysis, the hydroxide ion acts as the nucleophile. The reaction is facilitated by the electron-withdrawing nitro groups, which stabilize the intermediate Meisenheimer complex. researchgate.net For this compound, the mechanism is expected to be similar, with the hydroxide ion attacking the carbon atom bearing the methoxy group, leading to the formation of 4-tert-butyl-2,6-dinitrophenolate and methanol (B129727).

Photochemical Transformation Mechanisms

Limited specific data is available regarding the photochemical transformation of this compound. General principles of photochemistry as applied to nitroaromatic compounds suggest potential transformation pathways, but these have not been experimentally verified for this specific molecule.

Direct Photolysis Pathways under Ultraviolet and Sunlight Irradiation

No specific studies on the direct photolysis of this compound under ultraviolet or sunlight irradiation were found in the public domain. It is plausible that, like other dinitroaromatic compounds, it may undergo phototransformation upon absorption of light energy, potentially leading to the cleavage of the ether bond or reduction of the nitro groups. However, without experimental data, the specific pathways remain hypothetical.

Photo-oxidation Mechanisms and Quantum Yield Determinations

There is no available information on the photo-oxidation mechanisms or the quantum yield for the photodegradation of this compound. The quantum yield, a measure of the efficiency of a photochemical process, is a critical parameter for assessing the environmental fate of a compound and has not been determined for this substance.

Identification of Photodegradation Products

Specific photodegradation products of this compound have not been identified in published research. It is anticipated that photolysis could lead to the formation of various transformation products, but their identities remain unknown without dedicated study.

Biotransformation Pathways (Microbial and Enzymatic)

The biotransformation of this compound by microbial and enzymatic processes has not been a subject of detailed scientific investigation. Therefore, the specific pathways and products of its biodegradation are not documented.

Anaerobic Biotransformation Processes

There are no published studies detailing the anaerobic biotransformation of this compound. While anaerobic degradation of other nitroaromatic compounds is known to occur, often through the reduction of the nitro groups, the specific microorganisms, enzymes, and metabolic pathways involved in the transformation of this compound under anaerobic conditions have not been reported.

Aerobic Biotransformation Processes

Similarly, the aerobic biotransformation of this compound has not been described in the scientific literature. The metabolic fate of this compound in the presence of oxygen, including the potential for microbial degradation and the enzymes that might be involved, remains an uninvestigated area.

Role of Microbial Consortia and Specific Strains in Biotransformation

The biotransformation of the synthetic fragrance compound this compound, also known as Musk Ambrette, by microbial communities and specific microorganisms is a critical area of research for understanding its environmental fate. However, detailed studies identifying specific microbial consortia or individual strains capable of degrading this particular compound are notably limited in publicly available scientific literature. Much of the understanding of its potential biotransformation is inferred from studies on structurally similar nitroaromatic compounds and general observations of nitro musk metabolism in environmental systems.

While direct evidence is scarce, it is widely accepted that the primary transformation pathway for nitroaromatic compounds in microbial systems involves the reduction of the nitro groups. greenpeace.to This process is often the initial and rate-limiting step in their degradation. For nitro musks in general, biological reduction of the nitro groups to their corresponding amino metabolites has been identified as a significant transformation pathway, particularly by microorganisms present in sewage sludge. greenpeace.to This suggests that microbial consortia in wastewater treatment plants and other anaerobic environments likely play a role in the initial breakdown of this compound.

The environmental persistence of Musk Ambrette, which has been detected in rainwater long after its use was banned in some regions, indicates that its complete mineralization by naturally occurring microbial consortia is a slow process. greenpeace.to This persistence underscores the need for more research into specific microbial strains and consortia that can effectively degrade this compound.

Although specific data for this compound is lacking, research on the closely related compound 2,4-dinitroanisole (DNAN) provides valuable insights into potential microbial players and enzymatic processes that could be relevant. Studies on DNAN have identified both bacterial and fungal strains capable of its transformation. It is plausible that similar microorganisms could be involved in the biotransformation of this compound, though the presence of the tert-butyl group may influence the rate and pathway of degradation.

Environmental Transformation and Remediation Oriented Chemical Studies of 4 Tert Butyl 2,6 Dinitroanisole

Abiotic Transformation Processes in Environmental Compartments

The environmental transformation of 4-tert-butyl-2,6-dinitroanisole, in the absence of biological activity, is primarily governed by processes such as photolysis and hydrolysis. While specific studies on the 4-tert-butyl derivative are limited, the behavior of the closely related compound 2,4-dinitroanisole (B92663) (DNAN) provides significant insights into these abiotic pathways.

Photolysis: Photodegradation is a significant abiotic process for dinitroanisole compounds. core.ac.uk For instance, DNAN is susceptible to photodegradation, which can lead to the formation of intermediates like 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol (B41442). nih.gov The presence of a tert-butyl group on the aromatic ring of this compound may influence the rate and products of photolysis, but the fundamental mechanism of light-induced transformation is expected to be a key factor in its environmental persistence. The low aqueous solubility of compounds like DNAN suggests they may remain on the soil surface for extended periods, increasing their exposure to sunlight and subsequent photodegradation. core.ac.uk

Hydrolysis: Under typical environmental pH and temperature conditions, hydrolysis of dinitroanisole compounds appears to be a slow and relatively insignificant transformation pathway. nih.gov Studies on DNAN have shown that its hydrolysis under environmental conditions is not a major degradation route. nih.gov However, under alkaline conditions, nucleophilic attack on the methoxy (B1213986) group can occur, leading to the formation of Meisenheimer complexes. wikipedia.org Computational studies on the alkaline hydrolysis of DNAN suggest that the most favorable pathway involves the formation of a Meisenheimer complex at the C1 carbon, followed by the dissociation of the methoxy group to form methanol (B129727) and an aryloxy anion. nih.gov While thermodynamically favorable, the activation barriers for these reactions can be high, suggesting they are not kinetically significant under normal environmental conditions. nih.gov

In soil environments, the transformation of dinitroanisole compounds is influenced by both biotic and abiotic factors. Under aerobic conditions, there is little evidence of significant abiotic transformation of DNAN, with most removal attributed to adsorption and slow chemical reactions. nih.govnih.gov However, under anaerobic conditions, abiotic reduction can play a more significant role, often in conjunction with microbial processes. nih.govnih.gov

Table 1: Summary of Abiotic Transformation Processes for Dinitroanisole Compounds

| Process | Environmental Compartment | Description | Key Findings/Intermediates | Significance |

|---|---|---|---|---|

| Photolysis | Soil Surface, Surface Water | Degradation initiated by the absorption of light energy. | Leads to the formation of intermediates such as hydroxy-nitroanisole and dinitrophenol. core.ac.uknih.gov | A potentially significant degradation pathway, especially for compounds with low water solubility remaining on surfaces. core.ac.uk |

| Hydrolysis | Water, Soil Pore Water | Reaction with water, often catalyzed by acid or base conditions. | Generally insignificant under neutral environmental conditions. nih.gov Under alkaline conditions, can form Meisenheimer complexes and lead to the displacement of the methoxy group. wikipedia.orgnih.gov | Considered a minor pathway in most natural environments. nih.gov |

| Abiotic Reduction | Anaerobic Soils and Sediments | Chemical reduction of nitro groups by soil minerals or other reducing agents. | Can contribute to the formation of amino derivatives, though often coupled with biotic processes. nih.govnih.gov | Plays a role in anaerobic environments, influencing the overall transformation pathway. nih.gov |

Application of Advanced Oxidation Processes for Chemical Transformation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. researchgate.netuky.edu These processes, including ozonation, Fenton, and photo-Fenton reactions, have been shown to be effective in treating water contaminated with nitroaromatic compounds. dss.go.thnih.govnycu.edu.tw

Ozonation: The application of ozone (O₃) can lead to the degradation of nitroaromatic compounds. tandfonline.com The reaction can proceed through a direct reaction with molecular ozone or, more significantly, through indirect reaction with hydroxyl radicals produced from ozone decomposition in water. dss.go.thosti.gov For nitroaromatic hydrocarbons, over 99% of their removal during ozonation is attributed to oxidation by hydroxyl radicals, classifying it as a true advanced oxidation process. dss.go.thosti.gov The efficiency of ozonation is influenced by factors such as pH, temperature, and the presence of radical scavengers like carbonate ions, which are often found in natural waters and can reduce the removal rate. dss.go.thosti.gov Intermediates formed during the ozonation of nitroaromatics can include nitrophenols. dss.go.thosti.gov

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. nih.govnycu.edu.tw This process is highly effective in degrading a wide range of organic compounds. researchgate.net The photo-Fenton process enhances the traditional Fenton reaction by using UV or visible light to photochemically reduce ferric iron (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. nycu.edu.twmdpi.com This enhancement can lead to higher degradation rates and more efficient use of chemicals. tci-thaijo.orgijcce.ac.ir Studies on nitrobenzene (B124822) have shown that Fenton and photo-Fenton processes can achieve complete degradation and significant mineralization (conversion to CO₂, water, and inorganic ions). nih.gov The optimal conditions for these processes are typically acidic, around pH 3, to keep the iron in solution. nycu.edu.twmdpi.com

Table 2: Overview of Advanced Oxidation Processes for Nitroaromatic Compound Degradation

| AOP Method | Description | Typical Operating Conditions | Advantages | Key Findings |

|---|---|---|---|---|

| Ozonation | Uses ozone (O₃) to oxidize pollutants, primarily through hydroxyl radical generation. dss.go.thosti.gov | Neutral to slightly basic pH (7-9), temperatures below 30°C. dss.go.thosti.gov | Effective for a range of nitroaromatics. | Removal is mainly due to hydroxyl radical attack; efficiency is reduced in natural waters containing scavengers. dss.go.thosti.gov |

| Fenton Process | Generates hydroxyl radicals from the reaction of H₂O₂ and Fe²⁺. nih.govnycu.edu.tw | Acidic pH (typically ~3). nih.govnycu.edu.tw | High degradation efficiency for persistent pollutants. nih.gov | Can achieve complete degradation and significant mineralization of nitroaromatics. nih.gov |

| Photo-Fenton Process | Enhances the Fenton process with UV or visible light, which regenerates Fe²⁺. nycu.edu.twmdpi.com | Acidic pH (~3), presence of a light source. nycu.edu.twmdpi.com | Generally more efficient and faster than the standard Fenton process; can reduce chemical consumption. researchgate.nettci-thaijo.org | Leads to higher removal rates and can enhance the biodegradability of the wastewater. mdpi.comtci-thaijo.org |

Mechanistic Studies of Chemical Sequestration and Humification Processes

The long-term fate of this compound in soil and sediment is closely linked to sequestration and humification processes. Sequestration involves the binding of the compound or its transformation products to soil organic matter and mineral surfaces, while humification is the process by which these molecules are incorporated into the complex structure of humic substances. cswab.orgnih.gov

Sequestration Mechanisms: Nitroaromatic compounds and their derivatives can be adsorbed onto soil components. researchgate.net For dinitroanisole, the primary transformation pathway, especially under anaerobic conditions, is the reduction of the nitro groups to form amino derivatives, such as 2-amino-4-nitroanisole and 2,4-diaminoanisole. nih.govnih.govnih.gov This transformation significantly alters the physicochemical properties of the molecule. The resulting amino compounds tend to sorb more strongly and irreversibly to soil compared to the parent dinitro compound. nih.gov This enhanced sorption is a key mechanism for the sequestration of dinitroanisole-derived contaminants in the soil matrix. nih.gov

Humification: Humic substances, the major components of soil organic matter, are complex, heterogeneous macromolecules with a high capacity to bind other molecules, including pollutants. nih.govnih.gov The amino derivatives formed from the reduction of this compound can undergo covalent bonding with the functional groups present in humic and fulvic acids. This process, known as humification, effectively immobilizes the contaminants, reducing their bioavailability and mobility in the environment. cswab.org The reactive hydroxylamino and nitroso intermediates, formed during the reduction of nitroaromatics, can also couple with other molecules and become incorporated into the soil's organic matrix. nih.govnih.gov The addition of humic substances has been observed to sometimes decrease the degradation rate of certain pollutants in soil, likely due to this strong binding, which makes the compounds less accessible to further transformation. nih.gov The formation of azo dimers from the coupling of amine and nitroso intermediates is another pathway that contributes to the formation of larger, more complex molecules that become part of the humic fraction. nih.govnih.gov

Advanced Analytical Methodologies for 4 Tert Butyl 2,6 Dinitroanisole and Its Transformation Products

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic compounds like 4-tert-butyl-2,6-dinitroanisole, enabling their separation from interfering substances prior to detection. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of nitroaromatic compounds. For molecules like this compound, reverse-phase (RP) HPLC is the most common approach.

Method development focuses on optimizing several parameters to achieve good resolution, peak shape, and analysis time. A typical setup involves a C18 column, which is a nonpolar stationary phase. The separation is then achieved by using a polar mobile phase. For instance, a method for a structurally similar compound, 4-tert-butyl-2,6-dinitrochlorobenzene, utilizes a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a specialized reverse-phase column. sielc.com For compatibility with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com The development of faster methods is possible using columns with smaller particle sizes (e.g., 3 µm) in Ultra-High-Performance Liquid Chromatography (UPLC) systems. sielc.com

Table 1: Representative HPLC Method Parameters for Dinitroaromatic Compounds

| Parameter | Typical Conditions | Purpose |

| Stationary Phase (Column) | C18 (e.g., Atlantis T3) or specialized RP (e.g., Newcrom R1) | Provides a nonpolar surface for hydrophobic interaction with the analyte. sielc.comosti.gov |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., formic acid) | The ratio is adjusted to control the elution time of the compound. The acid improves peak shape. sielc.comosti.gov |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the analysis and can affect separation efficiency. osti.gov |

| Column Temperature | Elevated temperatures (e.g., 70°C) | Can improve peak shape and reduce analysis time by lowering mobile phase viscosity. osti.gov |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD provides spectral information for identification, while MS provides mass data for confirmation and higher sensitivity. osti.gov |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While many nitroaromatics can be analyzed by GC, their transformation products, which may contain polar functional groups like hydroxyl (-OH) or carboxylic acid (-COOH), are often non-volatile. In such cases, a derivatization step is required to convert them into more volatile species suitable for GC analysis. For example, in the analysis of transformation products of the related compound 2,6-di-tert-butyl-hydroxytoluene (BHT), products containing hydroxyl and carboxylic acid groups were derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide before GC-MS analysis. researchgate.net The parent compound, this compound, is expected to be sufficiently volatile for direct GC analysis.

Coupled Chromatographic-Spectrometric Techniques

Coupling chromatography with mass spectrometry provides a two-dimensional analysis, enhancing both separation and identification capabilities. This is particularly crucial for identifying unknown transformation products and quantifying analytes at trace levels.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS combines the separation power of GC with the highly specific detection of a mass spectrometer. After separation on the GC column, molecules enter the MS source where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, greatly increasing sensitivity and selectivity. Research on BHT transformation products has demonstrated that GC-MS can achieve low limits of detection (LODs) in the range of 0.02-0.34 ng/g and good recoveries (71.1-118%) in complex samples like dust and sediment. researchgate.net

LC-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing complex environmental or biological samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. This technique is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC. A fast and sensitive analytical method using ultrafast LC-MS/MS has been developed for the related compound 2,4-dinitroanisole (B92663) (DNAN). nih.gov This method allows for the quantitative determination of DNAN in soil and water at parts-per-billion (ppb) levels. nih.govresearchgate.net The method showed good linearity over a concentration range of 0.5-200 ppb and achieved method detection limits (MDLs) in soil as low as 0.2-5 ppb. nih.govresearchgate.net

Furthermore, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-ToF) MS coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), is invaluable for identifying unknown transformation products. In studies on DNAN, this technique enabled the detection and proposed identification of ten different biotransformation products in soil. nih.gov The high mass accuracy of Q-ToF-MS (often within a few parts per million) allows for the confident determination of elemental compositions for the parent compound and its metabolites, which include reduced aromatic amines and azo dimers formed through coupling reactions. nih.gov

Table 2: Ultrafast LC-MS/MS Method for Dinitroanisole Analysis

| Parameter | Conditions for DNAN Analysis | Reference |

| Technique | Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |

| Application | Quantitative determination in soil, tap water, and river water | nih.govresearchgate.net |

| Linearity Range | 0.5 - 200 ppb | nih.govresearchgate.net |

| Method Detection Limits (MDL) in Soil | 0.2 - 5 ppb | nih.govresearchgate.net |

| Key Advantage | High speed and sensitivity for trace-level monitoring in complex environmental media. | nih.gov |

Spectroscopic Detection and Monitoring Techniques

In the context of modern analytical chemistry, spectroscopic techniques are most powerfully employed as detectors following chromatographic separation.

Diode Array Detection (DAD): Used with HPLC, a DAD detector acquires the full UV-Vis spectrum for each point in the chromatogram. This is useful for peak purity assessment and preliminary identification of compounds based on their chromophores. Nitroaromatic compounds typically have strong absorbance in the UV region, making DAD a suitable detector. osti.gov

Mass Spectrometry (MS): As detailed in section 7.2, MS is the most definitive spectroscopic detector. It provides molecular weight and structural information through fragmentation patterns. High-resolution MS can provide exact mass measurements, enabling the determination of a compound's elemental formula. nih.gov Techniques like LC-MS and GC-MS are central to monitoring for this compound and identifying its transformation products with high confidence. nih.govbiosynth.com

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely utilized analytical technique for determining the concentration of absorbing species in a solution. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing substance. For a compound like this compound, which contains chromophoric groups (the nitro-substituted benzene (B151609) ring), this technique is theoretically applicable for quantification. The aromatic system and the nitro groups are expected to give rise to distinct absorption bands in the ultraviolet-visible region of the electromagnetic spectrum.

Once the λmax is established, a calibration curve would be constructed. This involves preparing a series of standard solutions of this compound at known concentrations and measuring the absorbance of each at the predetermined λmax. The absorbance values are then plotted against the corresponding concentrations. A linear regression analysis of this plot yields a calibration equation (y = mx + c), where 'y' is the absorbance, 'm' is the slope of the line (related to the molar absorptivity), 'x' is the concentration, and 'c' is the y-intercept. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and calculating the concentration using this calibration equation.

Below is an illustrative example of the data that would be generated during the development of such a method.

Table 1: Illustrative UV-Vis Spectrophotometry Calibration Data for this compound (Note: This data is hypothetical and for illustrative purposes only, assuming a λmax of 254 nm in acetonitrile.)

| Standard | Concentration (mg/L) | Absorbance at 254 nm (AU) |

|---|---|---|

| 1 | 2.0 | 0.152 |

| 2 | 4.0 | 0.305 |

| 3 | 6.0 | 0.458 |

| 4 | 8.0 | 0.610 |

| 5 | 10.0 | 0.763 |

Linear Regression Equation: Absorbance = 0.0761 * Concentration + 0.0008

Correlation Coefficient (R²): 0.9999

Real-time Monitoring Techniques for Reaction Kinetics

The study of reaction kinetics is essential for understanding reaction mechanisms, optimizing process conditions, and ensuring safety in chemical synthesis. Real-time monitoring techniques, often referred to as Process Analytical Technology (PAT), are powerful tools for tracking the progress of a chemical reaction continuously and in-situ, without the need for manual sampling and offline analysis. nih.gov For reactions involving this compound, such as its synthesis or degradation, these techniques can provide invaluable data on the rate of formation or consumption of the compound and its associated intermediates or products.

Although specific published studies detailing the use of real-time monitoring for the reaction kinetics of this compound are scarce, the principles can be applied from broader chemical research. nih.govsigmaaldrich.com Spectroscopic methods are particularly well-suited for this purpose.

In-situ FTIR and Raman Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor reactions in real-time by tracking changes in the vibrational modes of the molecules involved. For the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak or the appearance of a product's unique peak. For instance, the formation of the C-O-C ether linkage or the symmetric and asymmetric stretches of the NO2 groups would produce distinct signals in the IR or Raman spectrum. By plotting the intensity of these key peaks over time, a kinetic profile of the reaction can be generated.

In-situ UV-Vis Spectroscopy: Similar to its use for concentration determination, UV-Vis spectroscopy can be employed for kinetic analysis. A fiber-optic probe inserted directly into the reaction vessel can continuously measure the absorbance at the λmax of this compound. The change in absorbance over time is directly proportional to the change in concentration, allowing for the calculation of reaction rates. This technique is particularly useful for reactions in solution where the reactants, intermediates, and products have distinct UV-Vis spectra.

The data obtained from these real-time techniques allow for the determination of key kinetic parameters such as the reaction rate constant (k), the reaction order, and the activation energy.

Table 2: Illustrative Kinetic Data for the Formation of this compound using In-situ Spectroscopy (Note: This data is hypothetical and for illustrative purposes only.)

| Time (minutes) | Normalized Peak Intensity (e.g., FTIR peak for NO2 stretch) | Calculated Concentration (mol/L) |

|---|---|---|

| 0 | 0.00 | 0.000 |

| 5 | 0.35 | 0.018 |

| 10 | 0.62 | 0.031 |

| 20 | 0.88 | 0.044 |

| 30 | 0.96 | 0.048 |

| 40 | 0.99 | 0.050 |

From such data, a pseudo-first-order rate constant could be determined by plotting the natural logarithm of the concentration of the limiting reactant versus time. Studies on the degradation kinetics of the related compound 2,4-dinitroanisole (DNAN) have utilized similar approaches, often finding pseudo-first-order kinetics for its removal under specific conditions. chemspider.com

Applications in Specialized Organic Synthesis and Material Science

The chemical compound 4-tert-Butyl-2,6-dinitroanisole is a specialized aromatic nitro compound with applications rooted in its unique structural and electronic properties. The presence of a bulky tert-butyl group and two electron-withdrawing nitro groups on the anisole (B1667542) framework dictates its reactivity and potential uses in both synthetic chemistry and materials research.

Q & A

Q. What are the optimal analytical methods for quantifying 4-tert-butyl-2,6-dinitroanisole in complex matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for sensitive and selective quantification. Solid-phase extraction (SPE) using C18 cartridges can pre-concentrate the compound while reducing matrix interference. Method validation should include recovery tests (85–110%) and limits of detection (LOD) below 1 ng/mL .

Q. How can the purity of this compound be verified for experimental use?

Purity assessment requires a combination of gas chromatography (GC) with flame ionization detection (FID) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For trace metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) is advised. Commercial standards should meet >98% purity thresholds, as per ISO guidelines .

Q. What are the critical physical properties influencing storage and handling?

The compound has a melting point of 97–101°C and a density of 1.247 g/cm³. Storage at 0–6°C under inert gas (e.g., argon) is essential to prevent degradation via hydrolysis or photolysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can structural misidentification during synthesis be mitigated?

A reported synthesis route for this compound erroneously produced the 3,5-dinitro isomer due to regioselectivity challenges. To avoid this, employ single-crystal X-ray diffraction for unambiguous structural confirmation. Alternative strategies include using directing groups (e.g., sulfonic acid) to control nitro group positioning .

Q. What methodologies resolve discrepancies in toxicity data across in vitro studies?

In vitro chromosomal aberration tests on Chinese hamster cells revealed conflicting results depending on metabolic activation (S9 mix). To reconcile discrepancies, standardize protocols per OECD Test Guideline 473, including parallel positive controls (e.g., mitomycin C) and dose-response validation (0.1–100 µM). Data reproducibility requires GLP-compliant labs and blinded scoring .

Q. How can isomerization and degradation products be characterized during thermal stability studies?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset (~200°C). Degradation products (e.g., tert-butylphenol derivatives) can be profiled via high-resolution mass spectrometry (HRMS) and compared against synthetic standards. Computational modeling (DFT) predicts reaction pathways .

Q. What advanced techniques differentiate positional isomers in nitro-substituted analogs?

Nuclear Overhauser effect spectroscopy (NOESY) NMR can distinguish 2,6-dinitro from 3,5-dinitro isomers by correlating spatial proximity of substituents. Isotopic labeling (e.g., ¹⁵N-nitration) combined with IR spectroscopy also provides isomer-specific vibrational fingerprints .

Methodological Notes

- Synthesis Validation : Always cross-verify synthetic routes with crystallographic data to prevent structural misassignment .

- Toxicology : Use standardized cell lines (e.g., CHL/IU) and harmonize metabolic activation protocols to ensure cross-study comparability .